![molecular formula C33H47O7- B1259878 globostellatate C(1-)](/img/structure/B1259878.png)
globostellatate C(1-)
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Overview
Description
Globostellatate C(1-) is an oxo monocarboxylic acid anion obtained by the deprotonation of the carboxylic group of globostellatic acid C. It is a conjugate base of a globostellatic acid C.
Scientific Research Applications
Cytotoxic Properties
Globostellatic acids, including globostellatate C(1-), extracted from marine sponges such as Stelletta globostellata, have shown significant cytotoxic properties. These compounds exhibit cytotoxicity against various cancer cell lines, such as P-388 murine leukemia cells, demonstrating potential as anti-cancer agents (Ryu, Matsunaga, & Fusetani, 1996).
Anti-Proliferative Activity
Novel isomalabaricane triterpenes, including globostellatic acid X methyl esters, have been isolated from marine sponges like Rhabdastrella globostellata. These compounds exhibit selective anti-proliferative activity against vascular endothelial cells, making them potential candidates for anti-angiogenic therapies (Aoki et al., 2007).
Antibiotic and Antifungal Applications
Research has explored the potential of Chaetomium globosum, a fungus producing similar compounds, in agricultural applications. This includes its use as a biocontrol agent against various seed and soil-borne pathogens, highlighting its antibiotic and antifungal properties (Aggarwal, Sharma, Gupta, & Shukla, 2014).
Potential in Drug Discovery
Endophytic fungi like Chaetomium globosum have been studied for their role in improving the drug discovery process. These fungi, due to their diverse chemical and biological properties, hold promise in pharmaceutical applications, particularly in the development of novel compounds with therapeutic potential (Selim, El-Beih, Abdel-Rahman, & El-diwany, 2013).
properties
Product Name |
globostellatate C(1-) |
---|---|
Molecular Formula |
C33H47O7- |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |
InChI |
InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/p-1/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1 |
InChI Key |
DIBFODPMNNITET-MYCFXNEXSA-M |
Isomeric SMILES |
C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC |
Canonical SMILES |
CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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